molecular formula C16H17ClN4O3 B2647385 2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide CAS No. 1396845-70-7

2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide

Cat. No.: B2647385
CAS No.: 1396845-70-7
M. Wt: 348.79
InChI Key: RRZLDBMIBSTNBO-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group and a morpholinopyrimidinyl group attached to an acetamide backbone

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide typically involves the following steps:

    Formation of the chlorophenoxy intermediate: This can be achieved by reacting 4-chlorophenol with an appropriate acylating agent.

    Synthesis of the morpholinopyrimidinyl intermediate: This involves the formation of a pyrimidine ring substituted with a morpholine group.

    Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the morpholinopyrimidinyl intermediate under suitable conditions, such as the presence of a base and a coupling reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Halogen atoms like chlorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the chlorine atom.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-pyridinyl)acetamide: Similar structure but with a pyridine ring instead of a morpholine-substituted pyrimidine.

    2-(4-bromophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(4-chlorophenoxy)-N-(2-morpholinopyrimidin-5-yl)acetamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-morpholin-4-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c17-12-1-3-14(4-2-12)24-11-15(22)20-13-9-18-16(19-10-13)21-5-7-23-8-6-21/h1-4,9-10H,5-8,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRZLDBMIBSTNBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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